molecular formula C9H13BrClNO B2856421 (2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride CAS No. 2408936-15-0

(2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride

Cat. No. B2856421
CAS RN: 2408936-15-0
M. Wt: 266.56
InChI Key: RHRVCBZKJVOMGZ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride is a chemical compound that has been widely used in scientific research. It is a chiral compound that has two enantiomers, and the hydrochloride salt is commonly used due to its solubility in water.

Mechanism of Action

The mechanism of action of ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride is not well understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in their activity. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(this compound)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. Additionally, it has been shown to have analgesic activity, which can reduce pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride in lab experiments is its chiral nature. This allows researchers to study the effects of different enantiomers on biological systems. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the use of ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride in scientific research. One area of interest is the development of new chiral surfactants and chiral stationary phases for chromatography. Additionally, the compound could be used as a building block in the synthesis of new drugs or as a ligand in the preparation of metal complexes for catalysis. Finally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of (this compound)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride.

Synthesis Methods

The synthesis of ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride is a complex process that involves several steps. The first step is the synthesis of 3-bromo-5-methylphenylacetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (S)-2-amino-1-propanol in the presence of a base to yield (this compound)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol. The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt.

Scientific Research Applications

((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride has been used in various scientific research studies. It has been used as a chiral building block in the synthesis of various compounds. It has also been used as a ligand in the preparation of metal complexes. Additionally, it has been used in the synthesis of novel chiral surfactants and chiral stationary phases for chromatography.

properties

IUPAC Name

(2S)-2-amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-6-2-7(9(11)5-12)4-8(10)3-6;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRVCBZKJVOMGZ-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)Br)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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